7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with a unique structure that includes a benzazepine core, a phenylpiperidine moiety, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and 4-phenylpiperidine, followed by various coupling reactions and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 7,8-dimethoxy-4-oxo-3,4-dihydropyrimido[4,5-b]quinoline-2-carboxylate
- 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides
Uniqueness
What sets 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one apart is its unique combination of structural features, including the benzazepine core and the phenylpiperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H28N2O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C25H28N2O4/c1-30-22-14-20-10-13-27(24(28)16-21(20)15-23(22)31-2)17-25(29)26-11-8-19(9-12-26)18-6-4-3-5-7-18/h3-7,10,13-15,19H,8-9,11-12,16-17H2,1-2H3 |
InChI Key |
UKNPNSOKTYMWPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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